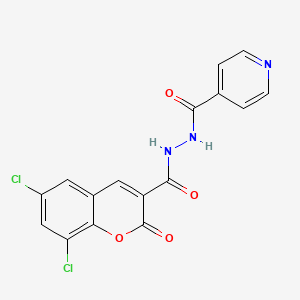![molecular formula C17H19N3O3 B6479895 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 898189-58-7](/img/structure/B6479895.png)
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide (hereafter referred to as 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-oxolan-2-ylmethylacetamide or 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA) is a synthetic compound that has been studied for its potential therapeutic applications. 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA has been shown to have a variety of biochemical and physiological effects, and its potential uses in laboratory experiments and clinical research are being actively explored.
作用機序
The exact mechanism of action of 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cell growth. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been shown to inhibit the activity of certain kinases involved in cell proliferation, such as cyclin-dependent kinases (CDKs).
Biochemical and Physiological Effects
2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to reduce inflammation, suppress the immune system, and inhibit the growth of cancer cells. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA in laboratory experiments include its low toxicity, its relatively low cost, and its ability to be synthesized in a relatively straightforward manner. However, there are also some potential limitations to its use in laboratory experiments. These include its limited solubility in aqueous solutions, its instability in the presence of light or heat, and its potential to interfere with other compounds in the reaction mixture.
将来の方向性
Given the potential therapeutic applications of 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA, there are a number of future directions that could be explored. These include further studies into the mechanism of action of the compound, the development of more efficient synthesis methods, and the exploration of its potential use in clinical trials. In addition, further research into the biochemical and physiological effects of the compound could be conducted, as well as studies into the potential toxicological effects of long-term exposure.
合成法
2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA is synthesized through a process known as the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide and an alkyl boronic acid to form a carbon-carbon bond. The aryl halide used in the reaction is 6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl chloride and the alkyl boronic acid is (oxolan-2-yl)methyl boronic acid. The reaction is catalyzed by a palladium catalyst.
科学的研究の応用
2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunosuppressive, and anti-cancer properties in laboratory studies. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(18-11-14-7-4-10-23-14)12-20-17(22)9-8-15(19-20)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXHLULCNRGLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-chloroethyl)-3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479815.png)
![1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6479818.png)
![3,4,9-trimethyl-1,7-bis[(3-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479836.png)
![1-[(2,6-dichlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479840.png)
![3-(4-fluorophenyl)-7,9-dimethyl-1-[(3-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479842.png)
![ethyl 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6479851.png)
![9-benzyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479857.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479871.png)
![1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6479879.png)
![5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B6479880.png)
![3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B6479888.png)
![4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B6479903.png)
![3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6479910.png)
